
1,1-Dimethylcyclopentane
Overview
Description
1,1-Dimethylcyclopentane: is an organic compound with the molecular formula C₇H₁₄ . It is a derivative of cyclopentane, where two methyl groups are attached to the same carbon atom in the cyclopentane ring. This compound is a colorless liquid at room temperature and is known for its relatively low boiling point of approximately 87.75°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethylcyclopentane can be synthesized through various methods. One common method involves the alkylation of cyclopentane with methyl iodide in the presence of a strong base such as sodium amide. The reaction proceeds as follows: [ \text{Cyclopentane} + 2 \text{CH}_3\text{I} \rightarrow \text{this compound} + 2 \text{NaI} ]
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of 1,1-dimethylcyclopentene. This process uses a metal catalyst such as palladium on carbon under high pressure and temperature conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethylcyclopentane undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate, it can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form simpler hydrocarbons under specific conditions.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms in the presence of halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium.
Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Simpler hydrocarbons like pentane.
Substitution: Halogenated cyclopentanes.
Scientific Research Applications
Chemical Properties and Structure
1,1-Dimethylcyclopentane is characterized by its unique molecular structure, which includes two methyl groups attached to a cyclopentane ring. This structure influences its chemical behavior and suitability for various applications, including its reactivity and solubility properties.
Catalysis
This compound is utilized as a substrate in catalytic studies, particularly in oxidation reactions. Research indicates that it undergoes selective oxidation at specific carbon sites when treated with iron-based catalysts. For example, studies have shown that oxidation predominantly occurs at the C4 and C2 positions with a selectivity ratio of 2:1 . This selectivity is critical for developing more efficient catalytic processes in organic synthesis.
Table 1: Oxidation Selectivity of this compound
Catalyst Type | Reaction Conditions | Main Products | Selectivity Ratio |
---|---|---|---|
Iron(III) Chloride | 60 °C, H2O2 as oxidant | C4 and C2 oxidized products | 2:1 |
Tertiary Alkane | Similar conditions | Various secondary products | Varies |
Chemical Analysis
In analytical chemistry, this compound serves as a reference compound in gas chromatography (GC) and mass spectrometry (MS). Its well-defined structure allows for accurate calibration of analytical instruments, enhancing the reliability of quantitative analyses . The compound's purity and reproducibility are crucial for obtaining consistent results in complex mixtures.
Solvent Applications
Due to its low polarity and high volatility, this compound is employed as a solvent in various chemical reactions. It provides an effective medium for reactions requiring non-polar environments, facilitating the dissolution of hydrophobic compounds while minimizing unwanted side reactions that might occur in polar solvents .
Case Study 1: Catalytic Oxidation
A recent study explored the catalytic oxidation of cycloalkanes using iron-based catalysts. The research highlighted the efficiency of using this compound as a model substrate to understand the mechanisms of oxidation reactions better. The findings indicated that the catalyst preferentially oxidizes more accessible secondary C-H bonds over tertiary ones, showcasing the compound's utility in mechanistic studies .
Case Study 2: Analytical Method Development
In another case study focusing on hydrocarbon analysis, researchers utilized this compound as a standard to develop methods for analyzing complex oil mixtures. The compound's predictable behavior under GC conditions allowed for improved detection limits and resolution of target analytes within crude oil samples .
Mechanism of Action
The mechanism of action of 1,1-Dimethylcyclopentane in chemical reactions involves the interaction of its methyl groups and the cyclopentane ring with various reagents. For example, in oxidation reactions, the methyl groups are susceptible to attack by oxidizing agents, leading to the formation of carboxylic acids. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Cyclopentane: The parent compound without methyl groups.
1,2-Dimethylcyclopentane: A structural isomer with methyl groups on adjacent carbon atoms.
Cyclohexane: A six-membered ring analog with similar chemical properties.
Uniqueness: 1,1-Dimethylcyclopentane is unique due to the presence of two methyl groups on the same carbon atom, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclopentane derivatives and affects its behavior in various chemical reactions.
Biological Activity
1,1-Dimethylcyclopentane (C7H14) is a cyclic alkane with significant interest in both industrial applications and biological research. Understanding its biological activity is crucial for evaluating its potential effects on health and the environment. This article reviews the existing literature on the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C7H14
- Molecular Weight: 98.1861 g/mol
- IUPAC Name: this compound
- CAS Number: 1638-26-2
- Structure: The compound features a cyclopentane ring with two methyl groups attached to the same carbon atom.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its toxicity and interactions with biological systems. A study employing a 3D Quantitative Structure-Activity Relationship (QSAR) approach highlighted the relationship between molecular structure and biological effects, suggesting that structural modifications can significantly alter toxicity profiles .
Toxicity and Ecotoxicology
Research indicates that cyclic alkanes, including this compound, exhibit varying degrees of toxicity depending on their structural characteristics. The following table summarizes key findings related to the toxicity of this compound:
The biological activity of this compound is influenced by its interaction with cellular components. The following mechanisms have been proposed based on available studies:
- Membrane Disruption: As a hydrophobic compound, this compound may integrate into lipid bilayers, leading to altered membrane fluidity and potential disruption of cellular functions.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that exposure to certain alkanes can lead to oxidative stress through ROS generation, affecting cellular integrity and function.
- Enzyme Inhibition: Cyclic hydrocarbons may inhibit specific enzymes involved in metabolic processes, although detailed mechanisms for this compound specifically remain under-researched.
Case Studies
A few notable case studies highlight the biological implications of this compound:
- Environmental Impact Study: Research conducted on the distribution of complex chemicals in oil-water systems found that this compound behaves differently in various phases, affecting its bioavailability and potential toxicity in aquatic environments .
- QSAR Analysis: A comprehensive QSAR study revealed that structural descriptors can predict the biological activity and toxicity of cyclic alkanes. This study emphasized the need for further investigation into how specific molecular features influence biological interactions .
Properties
IUPAC Name |
1,1-dimethylcyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-7(2)5-3-4-6-7/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHNJUXXYKPLQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167662 | |
Record name | 1,1-Dimethylcyclopentane | |
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Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Aldrich MSDS] | |
Record name | 1,1-Dimethylcyclopentane | |
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Vapor Pressure |
76.2 [mmHg] | |
Record name | 1,1-Dimethylcyclopentane | |
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CAS No. |
1638-26-2 | |
Record name | 1,1-Dimethylcyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638-26-2 | |
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Record name | 1,1-Dimethylcyclopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638262 | |
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Record name | 1,1-DIMETHYLCYCLOPENTANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74145 | |
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Record name | 1,1-Dimethylcyclopentane | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethylcyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.158 | |
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Record name | 1,1-DIMETHYLCYCLOPENTANE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEN90T1I69 | |
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Retrosynthesis Analysis
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